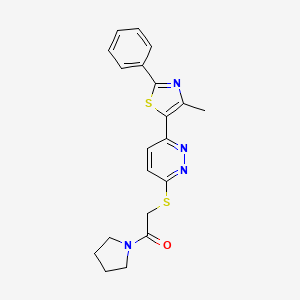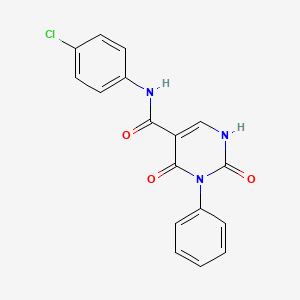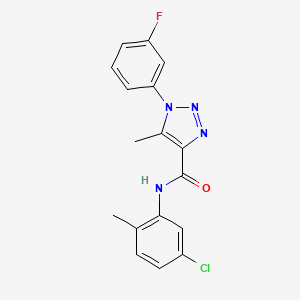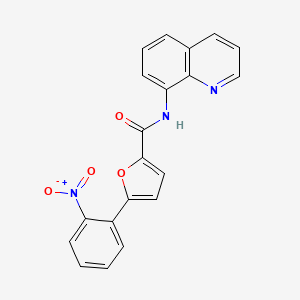![molecular formula C20H18ClN5O2S2 B11284749 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B11284749.png)
2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Chemical Formula: CHONS
IUPAC Name: 2-{[5-(5-chlorobenzo[b]furan-2-yl)-4-(prop-2-en-1-yl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide
This compound combines elements from benzofuran, triazole, and thiazole families. It’s like a molecular jigsaw puzzle!
Preparation Methods
Synthetic Routes::
Benzofuran Synthesis: Start with 5-chlorobenzo[b]furan, react it with propargylamine, and then cyclize using triazole reagents.
Thiazole Synthesis: Combine 4-methylthiazole with thionyl chloride, followed by reaction with propargylamine.
Final Assembly: Couple the benzofuran and thiazole intermediates via a sulfur bridge.
- Solvents: Dichloromethane, DMF, or acetonitrile
- Catalysts: Lewis acids (e.g., AlCl3)
- Temperatures: Room temperature to reflux
Industrial Production::
Chemical Reactions Analysis
Oxidation: The sulfur atom can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or the benzofuran moiety.
Substitution: Halogenation or alkylation at various positions.
Common Reagents: NBS, NaBH, Pd/C, and more.
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
Medicine: Investigated as an antifungal or anticancer agent due to its unique structure.
Chemical Biology: Used as a probe to study cellular processes.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its diverse functional groups.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Explore related benzofuran-triazole hybrids
Properties
Molecular Formula |
C20H18ClN5O2S2 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
2-[[5-(5-chloro-1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18ClN5O2S2/c1-4-7-26-17(16-9-13-8-14(21)5-6-15(13)28-16)24-25-20(26)30-12(3)18(27)23-19-22-11(2)10-29-19/h4-6,8-10,12H,1,7H2,2-3H3,(H,22,23,27) |
InChI Key |
DHIZLRCNRIBICB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)SC2=NN=C(N2CC=C)C3=CC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,9-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11284677.png)
![15-(4-ethylpiperazin-1-yl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11284684.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11284701.png)



![Methyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11284718.png)
![N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11284719.png)
![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11284721.png)
![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B11284723.png)
![2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11284727.png)
![14-(2-methoxyethyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11284734.png)
![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol](/img/structure/B11284747.png)
